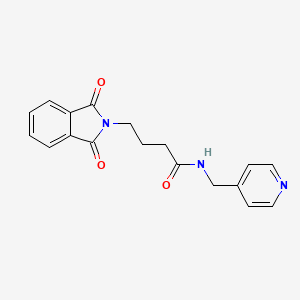
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide, also known as JNJ-1661010, is a novel small molecule that has attracted significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of isoindolinone derivatives and has been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide is not fully understood. However, it has been reported to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine signaling in the brain. Inhibition of PDE10A leads to increased dopamine signaling, which has been implicated in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the expression of various oncogenes. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells. Furthermore, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide has been shown to increase dopamine signaling in the brain, which has been implicated in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide for lab experiments is its high purity and good yield. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide has been shown to exhibit potent biological activity at low concentrations, which makes it suitable for use in in vitro and in vivo experiments. However, one of the main limitations of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions that could be pursued in the study of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide. One potential direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another potential direction is to investigate its potential use in the treatment of other inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, additional studies are needed to fully understand the mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide and to identify potential biomarkers of response to this compound. Finally, additional studies are needed to investigate the potential use of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide in the treatment of neurological disorders, such as Huntington's disease and schizophrenia.
Conclusion:
In conclusion, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide is a novel small molecule that has attracted significant attention in recent years due to its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including inhibition of cancer cell growth, anti-inflammatory effects, and modulation of dopamine signaling in the brain. Although further studies are needed to fully understand the mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide and to identify potential biomarkers of response to this compound, it holds great promise as a potential therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide involves the reaction of 4-(2-aminoethyl)pyridine with 4-bromo-1-butanol, followed by the reaction of the resulting intermediate with 3,4-dihydroisoquinolin-1(2H)-one. The final product is obtained after purification by column chromatography. This method has been reported to yield 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide with high purity and good yield.
Applications De Recherche Scientifique
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-pyridinylmethyl)butanamide has been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(pyridin-4-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-16(20-12-13-7-9-19-10-8-13)6-3-11-21-17(23)14-4-1-2-5-15(14)18(21)24/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQIEMFCGUBPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-4-ylmethyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5740748.png)
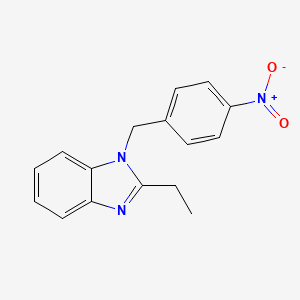
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)
![6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5740774.png)
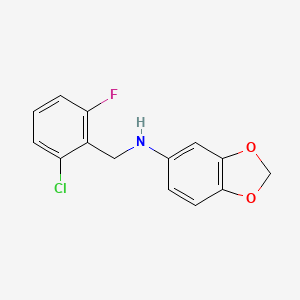


![2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5740800.png)
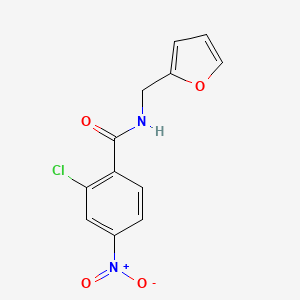
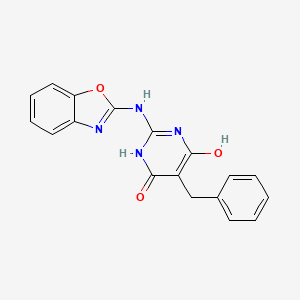

![2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5740837.png)
![2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5740840.png)
